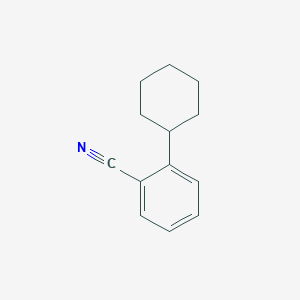

2-Cyclohexylbenzonitrile

Description

2-Cyclohexylbenzonitrile (C₁₃H₁₅N) is a benzonitrile derivative featuring a nitrile group (-CN) and a cyclohexyl substituent in the ortho position of the benzene ring. Synthesized via Procedure A (Nanyang Technological University, 2025), it is obtained as a yellow oil with an 82% yield . Key spectroscopic data includes:

- Rf Value: 0.57 in hexane/ethyl acetate (10:1).

- ¹H NMR (400 MHz, CDCl₃): δ 7.60 (dd, J = 7.7, 1.5 Hz, 1H), 7.55–7.50 (m, 1H), 3.03–2.92 (m, 1H, cyclohexyl methine proton), and aliphatic protons (δ 1.41–1.93 ppm).

Properties

CAS No. |

106264-87-3 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-cyclohexylbenzonitrile |

InChI |

InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |

InChI Key |

MHZPFSMZADJIER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with benzonitrile. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually performed in a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylbenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield amines or other reduced derivatives using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form new compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexylbenzonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The cyclohexyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Polarity and Solubility

- The cyclohexyl group in 9h confers greater hydrophobicity, evidenced by its lower Rf value (0.57 vs. 0.61 for 9g) in the same solvent system. This aligns with the cyclohexyl group’s larger size and non-planar structure, reducing interactions with polar stationary phases .

- In contrast, the neopentyl group in 9g, while bulky, has a branched alkyl chain that may slightly enhance solubility in moderately polar solvents.

Spectroscopic Differences

- ¹H NMR : The neopentyl group in 9g shows simplified splitting (singlets at δ 0.98 and 2.78) due to symmetry, while 9h’s cyclohexyl group exhibits complex splitting (δ 1.41–1.93) from axial/equatorial proton environments .

- ¹³C NMR : The cyclohexyl carbons in 9h appear at 20–30 ppm (aliphatic carbons), whereas the neopentyl group in 9g includes a distinct methylene carbon at 48.0 ppm.

Reactivity and Stability

- The electron-donating cyclohexyl group in 9h may slightly deactivate the benzene ring toward electrophilic substitution compared to the neopentyl group. However, both substituents are less electron-withdrawing than a nitro or cyano group, preserving the nitrile’s reactivity .

Comparison with Other Cyclohexyl-Substituted Nitriles

- Amino or nitro substituents significantly alter electronic properties and reactivity. For example, the nitro group in ’s compound is strongly electron-withdrawing, enhancing electrophilic substitution resistance .

- These derivatives are often pharmacologically active, unlike 2-cyclohexylbenzonitrile, which lacks such functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.